N-[4-(2-chloroacetyl)phenyl]-3-methylbutanamide
Overview
Description
“N-[4-(2-chloroacetyl)phenyl]-3-methylbutanamide” is a chemical compound with the molecular weight of 253.73 . It is also known as "N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide" . It is used as a building block in organic chemistry .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not found in the search results, similar compounds have been studied for their antimicrobial and anticancer activities .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is room temperature .Safety and Hazards
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through the chloroacetyl group, which may form covalent bonds with target proteins, leading to changes in their function . .
Biochemical Pathways
The biochemical pathways affected by N-[4-(2-chloroacetyl)phenyl]-3-methylbutanamide are currently unknown. Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be affected . Future research should aim to identify these pathways and understand their downstream effects.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown . Further pharmacokinetic studies are needed to determine these properties and understand how they might influence the compound’s therapeutic potential.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this compound . Future studies should aim to elucidate these effects to better understand the compound’s potential therapeutic benefits or adverse effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action
Properties
IUPAC Name |
N-[4-(2-chloroacetyl)phenyl]-3-methylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9(2)7-13(17)15-11-5-3-10(4-6-11)12(16)8-14/h3-6,9H,7-8H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPMEGWXPPKGCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245014 | |
Record name | N-[4-(2-Chloroacetyl)phenyl]-3-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101245014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565171-58-6 | |
Record name | N-[4-(2-Chloroacetyl)phenyl]-3-methylbutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565171-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(2-Chloroacetyl)phenyl]-3-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101245014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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